6Alpha-Hydroxy Cortisol-d4
Description
Overview of Cortisol Metabolism and its Key Hydroxylated Metabolites
Cortisol, a glucocorticoid hormone produced by the adrenal glands, is essential for life and regulates responses to stress, immune function, and metabolism of glucose, protein, and fat. wikipedia.org The metabolic fate of cortisol is complex, involving a series of enzymatic conversions primarily in the liver, leading to the formation of numerous metabolites that are then excreted. These metabolic processes, including reduction of the A-ring and conversion to cortisone (B1669442), are crucial for inactivating cortisol and preventing excessive glucocorticoid action. wikipedia.orgoup.com
Hydroxylation, the addition of a hydroxyl (-OH) group, is a key step in cortisol metabolism. This process generates several hydroxylated metabolites, which can provide valuable information about the activity of specific metabolic pathways.
Significance of 6-Alpha- and 6-Beta-Hydroxylated Cortisol in Steroid Biochemistry
The 6-hydroxylation of cortisol, leading to the formation of 6α-hydroxycortisol and 6β-hydroxycortisol, represents a significant metabolic pathway. While the precise physiological role of 6α-hydroxycortisol is still under investigation, its presence and concentration can reflect specific enzymatic activities. The 6β-hydroxylation pathway, catalyzed predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme, is particularly noteworthy. wikipedia.orgebi.ac.uk The ratio of 6β-hydroxycortisol to cortisol in urine is widely used as a non-invasive biomarker for CYP3A4 activity, an enzyme responsible for the metabolism of a vast number of drugs. wikipedia.orgebi.ac.ukresearchgate.net
The excretion of 6α-hydroxy metabolites of cortisol has been observed to be significantly higher in pregnant women compared to nonpregnant women, suggesting a role in fetal metabolism. nih.gov
Role of Deuterated Steroid Analogs (e.g., 6Alpha-Hydroxy Cortisol-d4, 6Beta-Hydroxy Cortisol-d4) as Research Probes
In the realm of biochemical and clinical research, accuracy in quantifying endogenous compounds is paramount. Deuterated steroid analogs, which are stable isotope-labeled versions of the naturally occurring steroids, serve as invaluable tools, particularly as internal standards in mass spectrometry-based analyses. arkat-usa.orgsigmaaldrich.comnih.gov The key advantage of using a deuterated standard like this compound is that it behaves chemically and physically almost identically to its non-labeled counterpart during sample extraction, chromatography, and ionization. arkat-usa.org However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the endogenous analyte by the mass spectrometer. arkat-usa.org This co-elution and differential detection enable highly accurate and precise quantification, correcting for any sample loss during processing. sigmaaldrich.com The use of stable isotopes like deuterium has become a gold standard in clinical chemistry and drug development research. medchemexpress.comacs.org
Molecular Characterization of this compound (C21H26D4O6)
This compound is a synthetic, labeled version of the endogenous cortisol metabolite, 6α-hydroxycortisol. pharmaffiliates.com It is specifically designed for research purposes, serving as an internal standard for the accurate measurement of its non-labeled counterpart in biological samples. medchemexpress.compharmaffiliates.com The "d4" in its name signifies that four hydrogen atoms in the molecule have been replaced with deuterium atoms, a stable isotope of hydrogen. pharmaffiliates.comscbt.com This isotopic labeling provides a distinct mass signature without significantly altering the chemical properties of the molecule. arkat-usa.org
| Property | Value |
| Molecular Formula | C21H26D4O6 |
| Molecular Weight | 382.48 g/mol |
| Appearance | Off-White to Pale Yellow Solid |
| Synonyms | 6α,17-Dihydroxy-corticosterone-d4; 6α,11β,17,21-Tetrahydroxy-pregn-4-ene-3,20-dione-d4; NSC 79099-d4 |
| Applications | A labelled metabolite of Cortisol. |
Table 1: Molecular Properties of this compound. pharmaffiliates.comscbt.com
Structure
3D Structure
Properties
Molecular Formula |
C21H30O6 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(6S,8R,9S,10R,11S,13S,14R,17S)-9,11,12,12-tetradeuterio-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t12-,13-,15+,16+,18-,19+,20+,21-/m1/s1/i9D2,16D,18D |
InChI Key |
GNFTWPCIRXSCQF-LZHXQDQKSA-N |
Isomeric SMILES |
[2H][C@]12[C@H](C[C@@H](C3=CC(=O)CC[C@@]31C)O)[C@H]4CC[C@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)CO)O |
Canonical SMILES |
CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O |
Origin of Product |
United States |
Endogenous Formation and Enzymatic Regulation of Cortisol Hydroxylation
Biosynthetic Pathways Leading to 6-Hydroxylated Cortisol Isomers
The primary pathway for the formation of 6-hydroxylated cortisol isomers begins with the steroid hormone cortisol. This process is not part of the primary synthesis of glucocorticoids but is a key step in their catabolism, primarily occurring in the liver. wikipedia.orgwikipedia.org The hydroxylation of cortisol at the 6-carbon position results in the formation of two stereoisomers: 6-alpha-hydroxycortisol and 6-beta-hydroxycortisol. nih.govnih.gov
The conversion of cortisol into these metabolites is an irreversible enzymatic reaction. mdpi.com While both isomers are produced, the 6-beta-hydroxylation pathway is generally considered the more dominant and well-characterized route. nih.govresearchgate.net These hydroxylated metabolites are more water-soluble than cortisol, which facilitates their excretion in urine. wikipedia.org The formation of these compounds is a crucial mechanism for regulating the body's levels of active cortisol. wikipedia.org
Cytochrome P450 Monooxygenases Involved in 6-Hydroxylation
The hydroxylation of cortisol is catalyzed by a superfamily of heme-containing enzymes known as cytochrome P450 (CYP) monooxygenases. researchgate.netmdpi.com These enzymes are central to the metabolism of a vast array of endogenous substances, including steroids, as well as exogenous compounds like drugs. wikipedia.orghelsinki.fi The specific isoforms involved in cortisol hydroxylation exhibit varying degrees of activity and are responsible for the stereospecific nature of the reaction.
Primary Role of Cytochrome P450 3A4 (CYP3A4) in 6-Beta-Hydroxylation
Extensive research has identified Cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for the 6-beta-hydroxylation of cortisol in humans. wikipedia.orgresearchgate.netebi.ac.uk CYP3A4 is the most abundant P450 enzyme in the adult human liver and small intestine, where it metabolizes a wide range of substrates. helsinki.fi The formation of 6-beta-hydroxycortisol is so closely linked to CYP3A4 activity that the urinary ratio of 6-beta-hydroxycortisol to cortisol is often used as a non-invasive biomarker to assess in vivo CYP3A4 function. researchgate.netresearchgate.net
Kinetic studies have characterized the interaction between cortisol and CYP3A4. The Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximal velocity (Vmax) provide insight into the enzyme's efficiency.
| Enzyme | Metabolite | Km (μM) | Vmax (pmol/min/mg protein) | Source |
| CYP3A4 | 6β-hydroxycortisol & 6β-hydroxycortisone | 15.2 ± 2.1 | 6.43 ± 0.45 | nih.gov |
This interactive table summarizes key kinetic parameters for cortisol hydroxylation.
Contribution of Other Cytochrome P450 Isoforms to Cortisol Hydroxylation
While CYP3A4 is the primary catalyst for 6-beta-hydroxylation, other P450 isoforms also contribute to cortisol metabolism. Cytochrome P450 3A5 (CYP3A5), another member of the CYP3A subfamily, also catalyzes the 6-beta-hydroxylation of cortisol. ualberta.canih.gov Although CYP3A4 and CYP3A5 share significant sequence homology and overlapping substrate specificities, they can differ in their catalytic activity. researchgate.netjst.go.jp For cortisol 6-beta-hydroxylation, the maximal velocity (Vmax) catalyzed by CYP3A5 is generally lower than that of CYP3A4. ualberta.caualberta.ca The expression of CYP3A5 is polymorphic, meaning its presence and activity levels can vary significantly among individuals, which contributes to interindividual differences in drug and steroid metabolism. nih.govjst.go.jp
Fetal liver tissue primarily expresses CYP3A7, which also has the capacity to metabolize steroids, though its contribution in adults is typically minimal unless its expression persists. helsinki.fijst.go.jpjst.go.jp
Stereospecificity of Cortisol Hydroxylation to 6-Alpha and 6-Beta Isomers
The hydroxylation of cortisol is a stereospecific reaction, with the formation of the 6-beta isomer being heavily favored over the 6-alpha isomer. This selectivity is attributed to the specific orientation of the cortisol molecule within the active site of the CYP3A enzymes. nih.gov In vitro studies using human liver microsomes have consistently shown that while both 6-alpha-hydroxycortisol and 6-beta-hydroxycortisol are formed, the latter is produced in much greater quantities. nih.gov
One study identified 6-alpha-hydroxycortisol in all microsomal incubations of cortisol, confirming its formation as a metabolite, albeit a minor one compared to the 6-beta isomer. nih.gov The precise enzymatic mechanisms and the specific enzymes that may favor 6-alpha-hydroxylation are less defined than the well-established CYP3A4-mediated 6-beta pathway. However, progesterone, a related steroid, is known to be hydroxylated at the C6α position by drug-metabolizing P450s, suggesting that similar enzymes could be involved in the minor pathway for cortisol. researchgate.net An early study noted the corticoid effect of 6-alpha-hydroxycortisol, distinguishing its biological activity from its beta counterpart. nih.gov
Regulatory Mechanisms of Cortisol Hydroxylase Activity
The activity of the enzymes responsible for cortisol hydroxylation, particularly CYP3A4, is not static and can be modulated by various substances. This regulation occurs primarily through two mechanisms: induction and inhibition.
Enzyme Induction: This process involves an increase in the synthesis of the enzyme, leading to a higher metabolic rate. Certain drugs and compounds can act as inducers of CYP3A4. For example, the antibiotic rifampicin (B610482) is a well-known potent inducer that significantly increases the formation of 6-beta-hydroxycortisol. researchgate.net
Enzyme Inhibition: This involves a decrease in the enzyme's activity, often through competitive or non-competitive binding of an inhibitor to the enzyme's active site. This leads to reduced metabolism of the substrate. Many clinically significant drug interactions are caused by the inhibition of CYP3A4.
| Class | Examples | Mechanism | Source |
| Inhibitors | Ketoconazole (B1673606), Itraconazole (B105839) | Potent inhibitors of CYP3A4 | wikipedia.orgnih.govresearchgate.net |
| Gestodene, Cyclosporine | Inhibitors of CYP3A4 | nih.gov | |
| Grapefruit Juice | Dietary inhibitor of intestinal CYP3A4 | helsinki.fi | |
| Inducers | Rifampicin | Potent inducer of CYP3A4 | researchgate.net |
| Glucocorticoids | Induce expression of CYP3A4 | wikipedia.org |
This interactive table provides examples of substances that regulate CYP3A4 activity.
Factors Modulating Endogenous Cortisol Hydroxylation Clearance
Genetic Factors: Genetic polymorphisms, particularly in the CYP3A5 gene, lead to significant interindividual differences in enzyme expression and activity. nih.govjst.go.jp This genetic variability is a major reason for the wide range of CYP3A activity observed in the population. nih.gov
Age and Sex: Cortisol metabolism can be influenced by age and sex. For instance, studies have shown that females may have higher metabolic ratios of 6-beta-hydroxycortisol to cortisol compared to males. researchgate.net
Hormonal Status: The body's endocrine environment can affect enzyme activity. For example, sex hormones and changes during puberty can alter cortisol clearance. helsinki.fi
Disease States: Conditions such as Cushing's syndrome (cortisol overproduction) or Addison's disease (cortisol underproduction) are directly linked to abnormal cortisol levels and can impact the metabolic pathways. wikipedia.org Liver disease can also impair the function of P450 enzymes.
Drug-Drug Interactions: Co-administration of drugs that are substrates, inhibitors, or inducers of CYP3A enzymes can significantly alter the rate of cortisol hydroxylation and clearance. wikipedia.orgresearchgate.net This is a critical consideration in clinical pharmacology.
Inter-individual Variability: Even in the absence of clear genetic or external factors, there is considerable baseline inter-individual variability in the rate of cortisol metabolism, which makes the use of the 6-beta-hydroxycortisol/cortisol ratio as a biomarker complex. nih.govresearchgate.net
Applications in Mechanistic and Enzymatic Research
In Vitro Studies of Cortisol Hydroxylation
In the controlled environment of the laboratory, 6α-Hydroxy Cortisol-d4 is instrumental in dissecting the intricate processes of cortisol breakdown.
The primary enzyme responsible for the 6-hydroxylation of cortisol is Cytochrome P450 3A4 (CYP3A4). wikipedia.org To study the activity of this enzyme, researchers utilize in vitro systems such as human liver microsomes (HLMs) and recombinantly expressed CYP3A4 enzymes. nih.gov In these assays, 6α-Hydroxy Cortisol-d4 is used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to accurately quantify the formation of 6β-hydroxycortisol, the main product of CYP3A4-mediated cortisol metabolism. researchgate.net The use of a deuterated standard is crucial for correcting for any variations that may occur during sample preparation and analysis, ensuring the precision of the results. tandfonline.com
For instance, studies have shown that in incubations with human liver microsomes, the formation of 6β-hydroxycortisol is significantly inhibited by known CYP3A4 inhibitors like ketoconazole (B1673606) and troleandomycin, confirming the primary role of this enzyme in the reaction. nih.gov
The use of deuterated standards like 6α-Hydroxy Cortisol-d4 is essential for the accurate determination of these parameters for cortisol hydroxylation. Studies using recombinant CYP3A4 have determined the kinetic parameters for the 6β-hydroxylation of cortisol. nih.govresearchgate.net
Table 1: Kinetic Parameters for Cortisol 6β-Hydroxylation by CYP3A4
| Parameter | Value | Reference |
|---|---|---|
| Km | 148 ± 25 µM | nih.govresearchgate.net |
| Vmax | 27 ± 2 pmol/min/pmol CYP3A4 | nih.govresearchgate.net |
| CLint | 0.18 mL/min/nmol CYP3A4 | researchgate.net |
This table is interactive. Click on the headers to sort the data.
These values provide a quantitative measure of the affinity of CYP3A4 for cortisol and its capacity to metabolize the hormone.
Many drugs and other foreign compounds (xenobiotics), as well as substances produced by the body (endogenous compounds), can either inhibit or induce the activity of CYP3A4. d-nb.info This can lead to significant drug-drug interactions and alterations in the metabolism of endogenous compounds like cortisol. d-nb.infoauckland.ac.nz
6α-Hydroxy Cortisol-d4 plays a crucial role in studies investigating these interactions. By using it as an internal standard, researchers can accurately measure changes in the rate of 6β-hydroxycortisol formation in the presence of potential inhibitors or inducers. For example, the potent CYP3A4 inhibitor itraconazole (B105839) has been shown to significantly decrease the formation of 6β-hydroxycortisol in vitro. nih.gov The IC50 value, which is the concentration of an inhibitor required to reduce enzyme activity by half, can be precisely determined using these methods. For itraconazole, the in vitro IC50,u for the inhibition of 6β-hydroxycortisol formation was found to be 3.1 nM. nih.gov
Conversely, compounds that induce CYP3A4 can increase the rate of cortisol hydroxylation. The urinary ratio of 6β-hydroxycortisol to cortisol is often used as a biomarker for CYP3A4 induction. wikipedia.orgnih.gov
The metabolic stability of a compound refers to its susceptibility to being broken down by metabolic enzymes. Deuteration, the process of replacing hydrogen atoms with deuterium (B1214612), can sometimes alter the metabolic stability of a drug or compound. juniperpublishers.com This is known as the deuterium kinetic isotope effect, which can lead to a slower rate of metabolism. juniperpublishers.com
In Vivo Animal Model Studies of Cortisol Metabolism
While in vitro studies provide valuable mechanistic information, in vivo studies in animal models are essential for understanding how cortisol metabolism occurs within a whole organism.
Deuterated cortisol tracers, including those that lead to the formation of 6α-hydroxy cortisol metabolites, are administered to animals to trace the metabolic fate of cortisol in the body. nih.gov For example, a study in an adrenalectomized piglet used deuterated cortisol to measure the cortisol production rate by analyzing the isotope dilution in urinary metabolites. nih.gov Similarly, studies in mice have utilized [9,11,12,12-2H]4-cortisol (d4F) to investigate the activity of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme involved in the interconversion of cortisol and cortisone (B1669442). nih.govdoi.org
By analyzing blood, urine, and tissue samples for the presence of the deuterated parent compound and its metabolites, researchers can map out the different hydroxylation and other metabolic pathways. nih.govoup.com This information is critical for understanding how cortisol metabolism is regulated in different physiological and pathological states. For instance, studies in dogs with hypercortisolism have shown alterations in the urinary levels of 6β-hydroxycortisol, suggesting changes in CYP3A activity in this condition. nih.gov
Evaluation of Enzyme Activity and Induction/Inhibition in Vivo
The quantification of cortisol metabolites is a key strategy for assessing the in vivo activity of cytochrome P450 3A4 (CYP3A4), a pivotal enzyme in drug metabolism. wikipedia.orgdovepress.com The metabolic ratio of 6β-hydroxycortisol (a stereoisomer of 6α-hydroxycortisol) to cortisol in urine or plasma is a well-established non-invasive biomarker for CYP3A4 activity. researchgate.netdrugbank.com An increase in this ratio suggests enzyme induction, while a decrease indicates inhibition. wikipedia.org
In these analytical procedures, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), precision is paramount. 6Alpha-Hydroxy Cortisol-d4, along with other deuterated steroids like 6β-Hydroxy Cortisol-d4 and Cortisol-d4, serves as an ideal internal standard. nih.govebi.ac.uk Because it is chemically identical to the endogenous analyte (6α-hydroxycortisol) but has a different mass, it can be added to a biological sample at a known concentration before processing. nih.gov This allows for the correction of any analyte loss during sample extraction and cleanup, as well as variations in instrument response, thereby ensuring highly accurate and reliable quantification of the endogenous metabolite levels. nih.govresearchgate.net
Research studies have utilized this methodology to evaluate the effect of various compounds on CYP3A4 activity. For instance, potent inducers like rifampicin (B610482) significantly increase the formation of hydroxylated cortisol metabolites, leading to a higher metabolic ratio, while inhibitors such as itraconazole or ketoconazole cause a marked decrease. nih.govnih.govnih.gov The ability to accurately measure these changes, facilitated by stable isotope-labeled standards like this compound, is crucial for predicting drug-drug interactions in clinical settings. nih.govebi.ac.uk
| Compound | Effect on CYP3A4 | Observed Change in Biomarker Ratio (6β-hydroxycortisol/cortisol) | Key Finding | Reference |
|---|---|---|---|---|
| Rifampicin | Induction | 4.5-fold to 5.2-fold increase | Demonstrates strong induction of CYP3A4, validating the biomarker's sensitivity. | nih.govnih.gov |
| Ketoconazole | Inhibition | Significant decrease | The urinary 6β-hydroxycortisol/cortisol ratio is a predictor of hepatic CYP3A activity under inhibition. | nih.gov |
| Itraconazole | Inhibition | ~59% maximum inhibition of formation clearance | The formation clearance of 6β-hydroxycortisol and its metabolites is a sensitive probe for detecting moderate to potent CYP3A4 inhibition. | nih.govebi.ac.uk |
| Clarithromycin | Inhibition | 15-65% decrease | Demonstrates that various inhibitors can produce a measurable decrease in the urinary ratio. | nih.gov |
Isotope Tracing Applications of this compound for Metabolic Flux Analysis
Beyond its use as an analytical standard, this compound has potential applications in isotope tracing studies for metabolic flux analysis. medchemexpress.com Isotope tracing is a powerful technique where a molecule labeled with a stable isotope (like deuterium) is introduced into a biological system to track its metabolic fate. nih.gov By measuring the rate at which the isotope label appears in downstream metabolites, researchers can quantify the activity or "flux" through specific metabolic pathways. nih.gov
In this context, this compound could be administered in vivo or used in in vitro systems, such as human liver microsomes. nih.gov Mass spectrometry would then be used to trace the four-deuterium label as the compound is processed by various enzymes. This approach allows for the direct measurement of the rates of subsequent metabolic reactions, such as further hydroxylation, oxidation, or conjugation, providing a dynamic view of steroid metabolism that is not achievable through static concentration measurements alone.
Such studies are crucial for understanding the complex network of steroid metabolism and how it is affected by disease states or drug administration. For example, tracing the metabolism of this compound could elucidate the relative contributions of different enzymatic pathways to its clearance, offering precise data on metabolic shifts. While primarily used as an internal standard, the principles of isotope tracing underscore the potential of this compound as a probe for dynamic metabolic studies. researchgate.net
Role in Comprehensive Steroidomics and Biomarker Discovery Research
Integration of 6Alpha-Hydroxy Cortisol-d4 in Targeted Steroid Profiling Panels
The quantification of multiple steroids simultaneously, known as steroid profiling or steroidomics, provides a comprehensive snapshot of endocrine function. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this type of analysis due to its high specificity and sensitivity, replacing less reliable immunoassays. synnovis.co.uknih.gov A cornerstone of quantitative LC-MS/MS methods is the use of stable isotope-labeled internal standards. sigmaaldrich.com
This compound, or its more commonly used isomer 6beta-hydroxycortisol-d4, is synthesized for use as an internal standard in these panels. ebi.ac.ukyydbzz.com During analysis, a precise amount of the deuterated standard is added to each biological sample (e.g., serum, plasma, or urine) at the beginning of the sample preparation process. plos.orgthermofisher.com Because the deuterated standard is chemically and physically almost identical to the endogenous analyte (the non-labeled steroid), it experiences similar variations during extraction, derivatization, and ionization in the mass spectrometer. sigmaaldrich.com
However, due to its higher mass from the incorporated deuterium (B1214612) atoms, the mass spectrometer can distinguish it from the endogenous compound. sigmaaldrich.com By comparing the signal intensity of the endogenous analyte to the known concentration of the deuterated internal standard, analysts can correct for sample loss and matrix-induced signal suppression or enhancement, leading to highly accurate and precise quantification. thermofisher.com The use of a cocktail of deuterated standards, including those for cortisol and its metabolites, allows for the creation of robust serum and urine steroid panels capable of measuring over a dozen steroids from a single small sample. synnovis.co.uk
Utility of the 6-Beta-Hydroxycortisol/Cortisol Ratio as an Endogenous Biomarker for CYP3A Activity in Research
One of the most significant applications stemming from the accurate measurement of 6beta-hydroxycortisol (B21122) and cortisol is the calculation of their metabolic ratio. The enzyme Cytochrome P450 3A4 (CYP3A4) is a major enzyme in the human liver and intestine, responsible for metabolizing over 30% of clinically used drugs. jst.go.jp The activity of CYP3A4 varies widely among individuals, influencing drug efficacy and the risk of adverse reactions. The conversion of endogenous cortisol to 6beta-hydroxycortisol is primarily catalyzed by CYP3A4. nih.gov Consequently, the urinary or plasma ratio of 6beta-hydroxycortisol to cortisol (6β-OHC/C) serves as a non-invasive, endogenous biomarker for CYP3A4 activity. ebi.ac.uknih.govresearchgate.net Using this ratio inherently adjusts for the natural circadian fluctuations in cortisol levels, making it a consistent measure that can often be determined from a single morning urine sample rather than requiring a 24-hour collection. nih.gov
Research has revealed significant variability in the 6β-OHC/C ratio across different populations and within individuals, a factor that must be considered when using it as a biomarker. Studies have documented an inter-individual variability of more than 20-fold in healthy volunteers. ebi.ac.ukresearchgate.net This highlights a wide range of baseline CYP3A activity in the general population.
Several factors contribute to this variability:
Gender: Findings on gender-related differences have been inconsistent. One study involving a Caucasian population reported significantly higher metabolic ratios in females compared to males. ebi.ac.ukresearchgate.net Another study in Japanese subjects found that while clearance was about 9% higher in females, the difference was not statistically significant. researchgate.net This suggests that sex-based differences may exist but can be influenced by other factors.
Genetics and Ethnicity: Genetic polymorphisms in the CYP3A genes contribute significantly to the variability. The heritable component of the 6β-OHC/C ratio has been estimated to be very high, suggesting a strong genetic influence. yydbzz.com Studies have also shown differences between ethnic groups. For instance, research in diabetic patients indicated that the urinary 6β-OHC/C ratio was lower in a Mexican population compared to values reported for Caucasian populations, suggesting generally lower CYP3A activity. imrpress.com A study in a North Indian population also used the ratio to successfully phenotype individuals into low, intermediate, and high CYP3A activity groups based on their CYP3A5 genotype. researchgate.net
Intra-individual Variability: The ratio can also fluctuate within the same person over time, although using the ratio helps normalize for cortisol's diurnal rhythm. nih.gov Factors such as stress, diet, and fluid intake can still introduce variability, leading some researchers to conclude the ratio is a suboptimal tool for precise phenotyping without carefully controlled conditions. psu.edu
| Population/Condition | Key Finding | Source |
|---|---|---|
| Healthy Caucasian Volunteers | Metabolic ratio was significantly higher in females than in males; over 20-fold inter-individual variation observed. | ebi.ac.ukresearchgate.net |
| Healthy Japanese Subjects | Mean clearance was ~9% higher in females than males, but the difference was not statistically significant. ~4-fold inter-individual variability was noted. | researchgate.net |
| Mexican Diabetic Patients | The urinary ratio of 6β-OHC/cortisol was 4.4, which is lower than the value of 6 typically reported in Caucasian populations. | imrpress.com |
| Normotensive North Indian Population | The mean ratio differed significantly based on CYP3A5*3 genotype, with wild-type homozygotes having a higher ratio (higher activity) than mutant homozygotes. | researchgate.net |
A primary and well-validated use of the 6β-OHC/C ratio is in phenotyping studies to assess the induction (increased activity) or inhibition (decreased activity) of CYP3A enzymes by drugs. researchgate.net This is a critical component of drug development, as unforeseen drug-drug interactions (DDIs) mediated by CYP3A4 can lead to therapeutic failure or toxicity.
Enzyme Induction: Co-administration of a potent CYP3A4 inducer, such as the antibiotic rifampicin (B610482), significantly increases the 6β-OHC/C ratio. In one study, treating healthy female subjects with rifampicin for 10 days more than doubled the mean clearance of the probe drug midazolam, a change that was significantly correlated with an increase in the urinary 6β-OHC/C ratio. nih.gov
Enzyme Inhibition: Conversely, co-administration of a CYP3A4 inhibitor, such as the antifungal ketoconazole (B1673606) or itraconazole (B105839), causes a marked decrease in the ratio. The same study found that pretreatment with ketoconazole reduced midazolam clearance to about 20% of the baseline level, with the 6β-OHC/C ratio being the most significantly correlated biomarker for this change. nih.gov Another study demonstrated that single doses of itraconazole could cause a maximum in vivo inhibition of cortisol 6β-hydroxylation of about 59%. ebi.ac.uk
These studies confirm that the 6β-OHC/C ratio is a sensitive and reliable biomarker for detecting significant changes in hepatic CYP3A activity, making it an invaluable tool in clinical DDI studies. nih.gov
| Study Type | Agent Used | Effect on CYP3A Activity | Key Finding | Source |
|---|---|---|---|---|
| Inhibition | Ketoconazole (400 mg daily) | Inhibition | Decreased mean midazolam clearance to ~20% of control. The 6β-OHC/C ratio was the most highly correlated biomarker. | nih.gov |
| Inhibition | Itraconazole (200-400 mg single dose) | Inhibition | Caused a significant decrease in the formation clearance of 6β-hydroxycortisol, with a maximum inhibition of ~59%. | ebi.ac.uk |
| Induction | Rifampicin (600 mg daily) | Induction | Increased mean midazolam clearance more than 2-fold. The 6β-OHC/C ratio was the best predictor of this induction. | nih.gov |
Research into Altered Steroid Metabolite Ratios in Specific Biological Conditions
The 6β-OHC/C ratio has also been investigated as a biomarker to understand how disease states affect CYP3A4 activity, which can have important implications for drug dosing in these patients.
Altered CYP3A4 Activity in Liver Disease: Since CYP3A4 is primarily located in the liver, its activity is expected to decline with severe liver damage. A study in Egyptian patients with chronic liver cirrhosis found a significant reduction in the 6β-OHC/C ratio compared to healthy controls, but only in patients with severe liver injury (Child-Pugh Class C). nih.govnih.gov The ratio was significantly correlated with serum albumin, another marker of liver function. nih.govnih.gov This suggests that in cases of severe cirrhosis, the metabolic capacity of CYP3A4 is compromised, and the 6β-OHC/C ratio can be a useful non-invasive marker to identify this reduction. nih.gov This is critical for adjusting the dosage of drugs metabolized by CYP3A4 to avoid potential toxicity from drug accumulation. nih.gov
Altered CYP3A4 Activity in Hypertension Research: The 6β-OHC/C ratio has been used in hypertension research to explore complex drug interactions. One study investigated the effect of co-administering the antihypertensive drug amlodipine (B1666008) (a CYP3A4 substrate) with the proton pump inhibitor omeprazole (B731) in patients with hypertension. dovepress.comdovepress.com The study found that after two weeks of combined therapy, the 6β-OHC/C ratio decreased, indicating an inhibition of CYP3A4 activity. dovepress.com This decrease was most pronounced and statistically significant in patients who were intermediate metabolizers for a different enzyme, CYP2C19, suggesting a complex interaction between these pathways that ultimately impacts CYP3A4 function. dovepress.comdovepress.com
| Disease/Condition | Study Population | Key Finding | Implication | Source |
|---|---|---|---|---|
| Chronic Liver Cirrhosis | Egyptian patients with liver cirrhosis (Child-Pugh Class B and C) | A significant reduction in the 6β-OHC/C ratio was observed only in patients with severe (Child-Pugh Class C) liver disease. | The ratio can identify reduced CYP3A4 activity in severe liver injury, guiding dose adjustments for CYP3A4-metabolized drugs. | nih.govnih.gov |
| Hypertension | Patients with hypertension treated with amlodipine and omeprazole | The 6β-OHC/C ratio decreased significantly during co-administration, especially in CYP2C19 intermediate metabolizers. | The ratio can reveal complex drug-drug interactions that inhibit CYP3A4 activity in a clinical setting. | dovepress.comdovepress.com |
Development of Novel Endogenous Probes for Drug-Metabolizing Enzymes and Transporters
The success of the 6β-OHC/C ratio as an endogenous biomarker has spurred research into identifying and validating other endogenous molecules to probe the function of various drug-metabolizing enzymes and drug transporters. researchgate.net The goal is to move beyond using single markers or exogenous probe drugs, which can be burdensome for patients, towards using a panel of endogenous biomarkers to create a comprehensive phenotype of an individual's drug disposition capabilities. researchgate.netoup.com
This field of research is rapidly expanding:
Alternative CYP3A Probes: While the 6β-OHC/C ratio is well-established, its high variability has prompted the investigation of other markers. researchgate.net Plasma 4β-hydroxycholesterol, another metabolite formed by CYP3A4, has emerged as a complementary biomarker with a longer half-life, which may better reflect long-term CYP3A induction. uzh.chtandfonline.com
Probes for Other Enzymes: Researchers are actively seeking and validating endogenous biomarkers for other critical drug-metabolizing enzymes, such as the various isoforms of CYP2D6, CYP2C9, and UGTs, to allow for broader metabolic phenotyping from a single sample. oup.com
Probes for Drug Transporters: Drug transporters, which control the movement of drugs into and out of cells in the liver, kidney, and intestine, are another major source of drug-drug interactions. criver.com There is growing interest in using endogenous substrates as biomarkers for transporter activity. mdpi.com For example, coproporphyrin I and III in plasma have been established as promising endogenous biomarkers for the hepatic uptake transporters OATP1B1 and OATP1B3. mdpi.comresearchgate.net
The ultimate vision is to use "biomarker cocktails" that can be measured in easily accessible samples like blood or urine to assess the activity of multiple enzymes and transporters simultaneously. researchgate.net This approach is central to the advancement of precision medicine, allowing for the tailoring of drug choice and dosage based on an individual's unique metabolic and transporter profile. oup.com
Advanced Research Perspectives and Unexplored Avenues
Investigating the Biological Activities and Potential Roles of 6-Alpha-Hydroxy Cortisol
While 6-alpha-hydroxy cortisol is a less predominant metabolite compared to its beta-isomer, research into its acetylated form, 21-O-Acetyl 6α-Hydroxy Cortisol, provides insight into its potential biological functions. Studies on this related compound suggest it possesses anti-inflammatory, immunosuppressive, and metabolic regulation properties. The anti-inflammatory effects are characterized by a reduction in pro-inflammatory cytokines, and its immunosuppressive actions include the inhibition of T-cell activation. Furthermore, it appears to influence glucose metabolism, a key function of its parent compound, cortisol. nih.govnih.gov Cortisol itself is a glucocorticoid steroid hormone that plays a critical role in the body's response to stress, metabolism, and immune function. nih.govnews-medical.netmetwarebio.com The biological activities of 6-alpha-hydroxy cortisol are believed to stem from its interaction with glucocorticoid receptors, which, upon binding, regulate the expression of target genes. The exact, distinct roles of the 6-alpha-hydroxylated form in human physiology remain an active area of investigation, aiming to differentiate its functions from cortisol and the more abundant 6-beta-hydroxy cortisol.
Stereoselective Metabolism of Cortisol and its Hydroxylated Products
The metabolism of cortisol is a highly stereoselective process, primarily occurring in the liver. The cytochrome P450 3A4 (CYP3A4) enzyme is a major catalyst in this pathway, responsible for the hydroxylation of cortisol. wikipedia.orgnih.govabcam.com This enzymatic process shows a strong preference for producing the 6β-isomer, making 6β-hydroxycortisol a significant metabolite of cortisol found in urine. wikipedia.orgebi.ac.uk The formation of 6β-hydroxycortisol is so closely linked to CYP3A4 activity that the urinary ratio of 6β-hydroxycortisol to cortisol is widely used as an endogenous biomarker to assess the enzyme's function. wikipedia.orgnih.govaacrjournals.org
The production of 6-alpha-hydroxy cortisol is considerably less favored in this metabolic pathway. This stereoselectivity highlights the specific three-dimensional interaction between the cortisol substrate and the active site of the CYP3A4 enzyme, which facilitates hydroxylation at the 6β-position over the 6α-position. Understanding the factors that govern this stereoselectivity is crucial for a complete picture of cortisol disposition and its variability among individuals.
Table 1: Key Enzymes in Cortisol Metabolism
| Enzyme | Primary Function | Relevance to Hydroxylation |
|---|---|---|
| CYP3A4 | Metabolizes a wide range of endogenous compounds and drugs. wikipedia.orgabcam.com | Primarily catalyzes the 6β-hydroxylation of cortisol. nih.govfortuneonline.org |
| 11β-HSD1 | Converts inactive cortisone (B1669442) back to active cortisol in tissues like the liver. metwarebio.comwikipedia.org | Regenerates cortisol, making it available for further metabolism, including hydroxylation. |
| 11β-HSD2 | Converts active cortisol to inactive cortisone in the kidneys. metwarebio.comwikipedia.org | Reduces the amount of active cortisol available for hydroxylation. |
| 5α/5β-Reductase | Reduces the A-ring of cortisol, leading to tetrahydrocortisol (B1682764) metabolites. metwarebio.com | Represents an alternative metabolic pathway to hydroxylation. |
Development of Advanced Mass Spectrometry Techniques for Enhanced Specificity and Sensitivity
The accurate measurement of cortisol and its hydroxylated metabolites, which often exist in complex biological matrices and have structurally similar isomers, necessitates highly specific and sensitive analytical methods. nih.gov Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), has become the reference technology for steroid analysis. mdpi.comtandfonline.com
Key advancements include:
Tandem Mass Spectrometry (LC-MS/MS and GC-MS/MS): This technique significantly improves selectivity and sensitivity by isolating a specific ion and then fragmenting it to produce characteristic product ions. tandfonline.com This process reduces background noise and helps to differentiate between isomers like 6-alpha- and 6-beta-hydroxy cortisol. tandfonline.com
High-Resolution Mass Spectrometry (HR-MS): Instruments like Orbitrap and time-of-flight (TOF) analyzers provide highly accurate mass measurements. researchgate.netmdpi.com This enhanced mass accuracy allows for better separation of isobaric interferences—compounds that have the same nominal mass but different elemental compositions—thereby avoiding overestimation of the analyte concentration. researchgate.netthermofisher.com
Derivatization: For GC-MS analysis, a derivatization step is often required to make the steroids more volatile. mdpi.commdpi.com Optimized derivatization procedures can enhance the structural information obtained from the resulting fragments. mdpi.com
These advanced MS methods offer unparalleled specificity compared to traditional immunoassays, which can suffer from cross-reactivity with other steroids. scielo.brkoreamed.org
Table 2: Comparison of Mass Spectrometry Techniques for Steroid Analysis
| Technique | Principle | Advantages for Hydroxylated Cortisol Analysis |
|---|---|---|
| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry. nih.gov | High throughput, high specificity and sensitivity, no derivatization needed. nih.govtandfonline.com |
| GC-MS/MS | Gas chromatography separation followed by tandem mass spectrometry. mdpi.com | Excellent chromatographic resolution for separating isomers. tandfonline.com |
| LC-HR-MS | Liquid chromatography coupled with high-resolution mass spectrometry. researchgate.netmdpi.com | Provides highly accurate mass data, enhancing specificity and enabling untargeted analysis. researchgate.netthermofisher.com |
Systems Biology Approaches to Cortisol Metabolism and its Hydroxylated Metabolites
A systems biology approach seeks to understand cortisol metabolism not as a linear pathway but as a complex, interconnected network. This involves integrating multi-level data to create computational models that can simulate and predict the behavior of the entire system. This perspective considers the interplay between the hypothalamic-pituitary-adrenal (HPA) axis, which regulates cortisol production, and the various metabolic enzymes that determine its fate. nih.govmetwarebio.com
Key components of a systems biology model for cortisol metabolism include:
Gene Expression Data: Information on the expression levels of genes like CYP3A4 and HSD11B1/2.
Enzyme Kinetics: Data on the activity rates of enzymes involved in cortisol synthesis and breakdown.
Metabolite Concentrations: Quantitative measurements of cortisol and its various metabolites (e.g., cortisone, tetrahydrocortisols, 6α- and 6β-hydroxycortisol) in different biological fluids.
Physiological Factors: Inputs such as circadian rhythms, stress levels, and individual genetic variations.
Novel Applications of Deuterated Hydroxylated Cortisol in Isotopic Dilution Mass Spectrometry for Quantitative Research
6-Alpha-Hydroxy Cortisol-d4 is a deuterated form of 6-alpha-hydroxy cortisol, meaning specific hydrogen atoms in its structure have been replaced by deuterium (B1214612), a stable isotope of hydrogen. lgcstandards.commedchemexpress.com This isotopic labeling makes it an ideal internal standard for use in isotope dilution mass spectrometry (ID-MS), the gold standard for quantitative analysis. clearsynth.comwisdomlib.orgscioninstruments.com
The principle of ID-MS involves adding a known quantity of the deuterated standard (e.g., 6-Alpha-Hydroxy Cortisol-d4) to a biological sample before any processing or extraction steps. researchgate.nettandfonline.com The deuterated standard is chemically identical to the endogenous analyte (6-alpha-hydroxy cortisol) and therefore behaves similarly during sample preparation and analysis, correcting for any potential loss of the analyte. clearsynth.com
Because the deuterated standard has a higher mass than the non-deuterated analyte, a mass spectrometer can distinguish between the two. scbt.com By measuring the ratio of the MS signal from the endogenous analyte to that of the known amount of added deuterated standard, the precise concentration of the endogenous 6-alpha-hydroxy cortisol in the original sample can be calculated with high accuracy and precision. researchgate.netnih.govcapes.gov.br This technique is crucial for reliable pharmacokinetic studies, clinical diagnostics, and metabolic research where exact quantification is paramount. researchgate.net
Research into the Genetic and Epigenetic Factors Influencing Cortisol Hydroxylation Pathways
The significant interindividual differences observed in cortisol metabolism are largely attributable to genetic and epigenetic factors. cambridge.orgnih.gov Research in this area primarily focuses on the genes encoding the key metabolizing enzymes, especially CYP3A4.
Genetic Polymorphisms: Numerous genetic variants (polymorphisms) have been identified in the CYP3A4 gene. oup.comdergipark.org.tr Some of these variants can lead to altered enzyme expression or activity, resulting in "fast" or "slow" metabolizer phenotypes. nih.gov For instance, the CYP3A4*22 allele is associated with reduced CYP3A4 activity. frontiersin.org These genetic differences directly impact the rate of cortisol hydroxylation, affecting the urinary 6β-hydroxycortisol/cortisol ratio. oup.comnih.gov
Heritability Studies: Twin studies have been instrumental in quantifying the genetic contribution to cortisol metabolism. louise-arseneault.com Such studies have shown that the heritability of CYP3A4 activity is substantial, with estimates indicating a strong genetic influence on the variation in cortisol metabolism rates among individuals. nih.govnih.govresearchgate.net For example, one study noted that the contribution of genetic factors to CYP3A4 activity was highest at age 12, estimated at 67%. nih.govnih.gov
Epigenetic Modifications: While less explored, epigenetic mechanisms, such as DNA methylation and histone modification, can also regulate the expression of metabolic genes like CYP3A4. These modifications can be influenced by environmental factors and may contribute to the dynamic nature of cortisol metabolism over an individual's lifespan.
Investigating these genetic and epigenetic factors is crucial for advancing personalized medicine, allowing for better prediction of an individual's response to drugs metabolized by CYP3A4 and understanding susceptibility to diseases related to cortisol dysregulation.
Conclusion
Summary of the Contributions of 6Alpha-Hydroxy Cortisol-d4 Research to Steroid Biochemistry
The development and application of this compound represent a significant technical contribution to steroid biochemistry and clinical chemistry. Its primary role as an internal standard has enabled a new level of accuracy and precision in the quantification of endogenous 6α-hydroxycortisol via mass spectrometry. clearsynth.comaptochem.com This has been instrumental in advancing our understanding of cortisol metabolism, allowing for detailed investigation of specific enzymatic pathways. nih.gov Furthermore, by facilitating the reliable measurement of CYP3A4-mediated metabolites, it supports research into drug metabolism and drug-drug interactions, contributing to the broader field of pharmacology and personalized medicine. nih.govresearchgate.net
Future Research Directions and Methodological Enhancements
Future research will likely focus on expanding the application of high-resolution mass spectrometry (HRMS) for comprehensive steroid profiling, where compounds like this compound will continue to be essential for ensuring quantitative accuracy. chromatographytoday.comendocrine-abstracts.org The push for greater sensitivity will enable steroid quantification in smaller or more challenging sample volumes, such as in pediatric studies or micro-sampling. chromatographytoday.comnih.gov There is also a continuous drive to develop more sophisticated analytical platforms that can measure a wider panel of steroid metabolites simultaneously in a single run. endocrine-abstracts.orgmdpi.com The availability and use of a broader range of isotopically labeled standards, including those labeled with ¹³C, will further refine these multiplexed assays, enhancing the robustness of steroid metabolomics in both clinical diagnostics and fundamental research. chromatographytoday.comnih.gov
Q & A
Q. What ethical considerations are critical when designing studies involving this compound measurement in vulnerable populations?
- Address informed consent for biospecimen use, ensure anonymization of patient data, and comply with institutional review board (IRB) requirements. Include a conflict of interest declaration for funding sources .
Tables for Method Comparison
| Parameter | LC-MS/MS | ELISA |
|---|---|---|
| Sensitivity | 0.1–1 ng/mL | 1–5 ng/mL |
| Specificity | High (no cross-reactivity) | Moderate (risk of cross-reactivity) |
| Throughput | Low (30–60 samples/day) | High (200+ samples/day) |
| Cost per Sample | 100 | 20 |
| Best Use Case | Low-abundance research samples | High-throughput screening |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
